N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide

Description

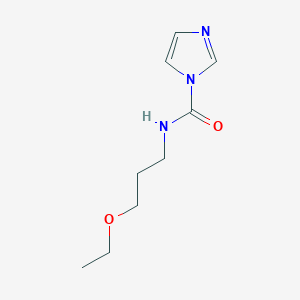

N-(3-Ethoxypropyl)-1H-imidazole-1-carboxamide is an imidazole-derived carboxamide compound characterized by a 3-ethoxypropyl substituent attached to the carboxamide nitrogen.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C9H15N3O2/c1-2-14-7-3-4-11-9(13)12-6-5-10-8-12/h5-6,8H,2-4,7H2,1H3,(H,11,13) |

InChI Key |

JGIASSMFJBRYLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxamide with 3-ethoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding imidazole carboxylic acids.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide is a chemical compound featuring an imidazole ring and a carboxamide functional group, enhanced by an ethoxypropyl side chain to improve its solubility and biological activity. It is of interest in medicinal chemistry for potential applications in drug development, specifically targeting biological pathways.

Scientific Research Applications

- Pharmaceutical Development this compound is a candidate for developing drugs targeting cancer. Modifications to the imidazole ring can enhance hydrophilicity and improve binding affinity to protein targets, which is essential for effective drug design.

- Protein-Protein Interactions Studies have explored the biological activity of this compound in cancer research, showing potential as an antagonist of protein-protein interactions, particularly those involving the p53/mdm2 complex. Disrupting the p53/mdm2 interaction can increase apoptosis in cancer cells.

Structural Features and Activity

This compound stands out because of its ethoxy side chain, which enhances solubility and alters binding affinity compared to other imidazole derivatives.

Structural Comparison of Imidazole Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-imidazole-4-carboxamide | Imidazole ring with carboxamide group | Lacks ethoxy side chain; primarily studied for anti-cancer properties |

| N-(4-methylphenyl)-1H-imidazole-1-carboxamide | Imidazole ring with a phenyl substitution | Enhanced lipophilicity; different binding characteristics |

| 2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxamide | Imidazo-pyridine structure | Unique heterocyclic framework; distinct pharmacological profile |

Autophagosome Tethering Compounds (ATTECs)

Small molecule degraders, such as Autophagosome tethering compounds (ATTECs), can be used to extend the technology that acts through the ubiquitin system . Fragment screening and docking have shown good ligandability of ATG8 isoforms .

Photo-switchable Alanine

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Prochloraz’s trichlorophenoxyethyl group enhances lipophilicity and fungicidal activity, whereas the ethoxypropyl group in the target compound may improve systemic mobility due to balanced hydrophilicity .

- Methoxypropyl vs.

- Benzyl(methyl)amino substituent: Introduces basicity, which could enhance interactions with charged biological targets (e.g., enzymes or receptors) .

- Benzothiophene derivatives : Bulky aromatic groups may confer higher binding affinity but reduce water solubility compared to alkyl chains .

Physicochemical Properties

- Solubility : Prochloraz’s low water solubility (5.0 mg/L) contrasts with the expected higher solubility of the ethoxypropyl analog due to the ether oxygen’s polarity .

- Thermal Stability : Compounds like 8b are solids at room temperature, whereas Prochloraz is a liquid, suggesting that alkyl chain length and substituent bulk influence phase behavior .

Biological Activity

N-(3-ethoxypropyl)-1H-imidazole-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the role of imidazole derivatives in inhibiting key proteins involved in cancer progression. For instance, this compound has been investigated for its inhibitory effects on Polo-like kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in various cancers. Inhibition of Plk1 has been associated with reduced cell proliferation and increased apoptosis in cancer cells .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Protein Kinases : The compound binds to the polo-box domain (PBD) of Plk1, disrupting its interaction with target proteins necessary for cell cycle progression.

- Induction of Apoptosis : By inhibiting Plk1, the compound triggers apoptotic pathways in cancer cells, leading to cell death without significantly affecting normal cells .

Toxicological Profile

While the anticancer potential is promising, it is crucial to consider the compound's toxicological profile. Studies indicate that exposure to similar imidazole derivatives can lead to systemic health effects, including liver toxicity and reproductive toxicity at high doses . The no-observed-adverse-effect level (NOAEL) for related compounds has been established at lower doses, highlighting the need for careful dose management in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A detailed SAR analysis indicates that modifications to the imidazole ring and side chains can enhance potency and selectivity against Plk1. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of ethoxy group | Increased solubility |

| Alteration of carboxamide moiety | Enhanced binding affinity |

| Variations in alkyl chain length | Improved selectivity |

These findings suggest that optimizing the chemical structure could lead to more effective anticancer agents.

Preclinical Studies

In preclinical models, this compound demonstrated significant antitumor activity. For instance, a study involving xenograft models showed that treatment with this compound resulted in a marked reduction in tumor size compared to controls . The compound was well-tolerated at therapeutic doses, with no significant adverse effects noted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.